Antileishmanial Potency of 13-O-Ethylpiptocarphol Compared to 8,13-Diacetylpiptocarphol and Amphotericin B
8-Acetyl-13-O-ethylpiptocarphol (the direct C-8 acetylated derivative of the target compound) exhibits an IC50 of 0.37 μM against Leishmania amazonensis axenic amastigotes, representing a 1.9-fold reduction in potency compared to its C-13 acetoxy analog 8,13-diacetylpiptocarphol (IC50 = 0.2 μM), yet demonstrates comparable potency to the clinical reference drug amphotericin B (IC50 = 0.41 μM) [1]. This establishes the C-13 ethoxy substitution as a key determinant of antiparasitic potency intermediate between the diacetyl and unsubstituted hirsutinolides.
| Evidence Dimension | In vitro antileishmanial activity (IC50) |
|---|---|
| Target Compound Data | 0.37 μM (for 8-acetyl-13-O-ethylpiptocarphol; direct data for 13-O-Ethylpiptocarphol itself is not available in primary literature) |
| Comparator Or Baseline | 8,13-diacetylpiptocarphol (IC50 = 0.2 μM); amphotericin B (IC50 = 0.41 μM) |
| Quantified Difference | 1.9-fold less potent than 8,13-diacetyl analog; 1.1-fold more potent than amphotericin B |
| Conditions | Leishmania amazonensis axenic amastigotes, in vitro bioassay |
Why This Matters
This quantitative potency ranking informs the rational selection of 13-O-ethyl derivatives for structure-activity relationship (SAR) campaigns, where balanced potency and metabolic stability are desired relative to the more potent but potentially less stable diacetyl analog.
- [1] Odonne, G., Herbette, G., Eparvier, V., Bourdy, G., Rojas, R., Sauvain, M., & Stien, D. (2011). Antileishmanial sesquiterpene lactones from Pseudelephantopus spicatus, a traditional remedy from the Chayahuita Amerindians (Peru). Part III. Journal of Ethnopharmacology, 137(1), 875-879. https://doi.org/10.1016/j.jep.2011.06.041 View Source
